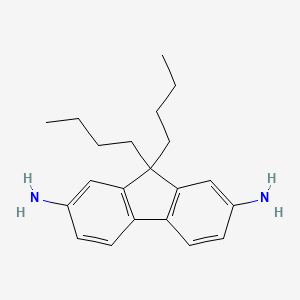
9,9-Dibutyl-9H-fluorene-2,7-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Dibutyl-9H-fluorene-2,7-diamine is an organic compound with the molecular formula C21H28N2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two butyl groups attached to the 9th carbon and two amine groups at the 2nd and 7th positions of the fluorene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dibutyl-9H-fluorene-2,7-diamine typically involves the alkylation of fluorene derivatives followed by amination. One common method includes the following steps:
Alkylation: Fluorene is first alkylated with butyl bromide in the presence of a strong base such as sodium hydride to introduce the butyl groups at the 9th position.
Amination: The resulting 9,9-dibutylfluorene is then subjected to nitration to introduce nitro groups at the 2nd and 7th positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Alkylation: Using large reactors for the alkylation step to produce 9,9-dibutylfluorene.
Continuous Flow Nitration and Reduction: Implementing continuous flow reactors for the nitration and reduction steps to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
9,9-Dibutyl-9H-fluorene-2,7-diamine undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to nitroso or nitro groups using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form secondary amines or other derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
9,9-Dibutyl-9H-fluorene-2,7-diamine has several scientific research applications:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its electronic properties.
Materials Science: Employed in the synthesis of conjugated polymers and copolymers for use in electronic devices.
Biological Research: Investigated for its potential as a fluorescent probe in biological imaging.
Medicinal Chemistry: Explored for its potential therapeutic applications due to its structural similarity to biologically active compounds.
Mechanism of Action
The mechanism of action of 9,9-Dibutyl-9H-fluorene-2,7-diamine involves its interaction with molecular targets through its amine groups. These groups can form hydrogen bonds and interact with various biological molecules, influencing their function. The compound’s electronic properties also play a role in its interactions with electronic devices, where it can facilitate charge transport and emission processes .
Comparison with Similar Compounds
Similar Compounds
9,9-Dioctyl-9H-fluorene-2,7-diamine: Similar structure but with octyl groups instead of butyl groups.
9,9-Dihexyl-9H-fluorene-2,7-diamine: Similar structure but with hexyl groups instead of butyl groups.
Uniqueness
9,9-Dibutyl-9H-fluorene-2,7-diamine is unique due to its specific alkylation pattern, which influences its solubility, electronic properties, and reactivity. The presence of butyl groups provides a balance between hydrophobicity and electronic effects, making it suitable for various applications in organic electronics and materials science .
Properties
Molecular Formula |
C21H28N2 |
|---|---|
Molecular Weight |
308.5 g/mol |
IUPAC Name |
9,9-dibutylfluorene-2,7-diamine |
InChI |
InChI=1S/C21H28N2/c1-3-5-11-21(12-6-4-2)19-13-15(22)7-9-17(19)18-10-8-16(23)14-20(18)21/h7-10,13-14H,3-6,11-12,22-23H2,1-2H3 |
InChI Key |
PJDPOFFDKGIJCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)N)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















